Ethyl 3-(2-Pyridyl)propiolate
Overview
Description
Ethyl 3-(2-Pyridyl)propiolate is a chemical compound with the CAS Number: 66869-70-3 . It has a molecular weight of 175.19 and its IUPAC name is ethyl 3-(pyridin-2-yl)propiolate .
Molecular Structure Analysis
The InChI code for Ethyl 3-(2-Pyridyl)propiolate is1S/C10H9NO2/c1-2-13-10(12)7-6-9-5-3-4-8-11-9/h3-5,8H,2H2,1H3
. The molecular formula is C10H9NO2 . Physical And Chemical Properties Analysis
Ethyl 3-(2-Pyridyl)propiolate has a molecular weight of 175.19 . It is stored at refrigerated temperatures .Scientific Research Applications
Chemical Modification for Bioactive Surface Creation
A study outlined a route to modify poly(ethylene oxide)-poly(propylene oxide) triblock copolymers with Ethyl 3-(2-Pyridyl)propiolate, among other reagents, to create surfaces with high sensitivity and low nonspecific binding. This modification allows for the selective attachment of thiol-containing molecules, offering a robust method for generating bioactive surfaces with controlled ligand spacing, crucial for biomedical applications (Li, Carlsson, Lin, & Caldwell, 1996).
Advanced Synthesis Techniques
Research has demonstrated the use of Ethyl 3-(2-Pyridyl)propiolate in the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4+2] annulation process. This method yields ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent regioselectivity and yields, showcasing its utility in creating complex organic compounds (Zhu, Lan, & Kwon, 2003).
Ultrasonic Synthesis and Mechanistic Studies
Another study utilized Ethyl 3-(2-Pyridyl)propiolate in the ultrasonic synthesis of 1,3-dipolar cycloaddition products with acetylene derivatives. The research provided insight into the reaction mechanism through DFT quantum chemical calculations, contributing to the understanding of cycloaddition reactions and their regioselectivity (Aboelnaga, Hagar, & Soliman, 2016).
Photoreactive Material Development
Ethyl 3-(2-Pyridyl)propiolate has also been explored in the development of photoreactive materials. For example, its inclusion in the study of solid-state [2+2] cycloaddition reactions with trans-1,2-Bis(4-pyridyl)ethylene showcases its potential in photochemical applications, where precise control over molecular orientation and reactivity is essential (Nagarathinam, Peedikakkal, & Vittal, 2008).
Derivatization for Analytical Applications
In the analytical chemistry field, Ethyl 3-(2-Pyridyl)propiolate has been identified as a novel derivatizing agent for thiols. The study showcases its utility in developing automated assays for thiol-containing compounds, underlining its importance in pharmaceutical and biochemical analyses (Zacharis, Tzanavaras, & Themelis, 2009).
properties
IUPAC Name |
ethyl 3-pyridin-2-ylprop-2-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-13-10(12)7-6-9-5-3-4-8-11-9/h3-5,8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYXKNZOKZGKAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497766 | |
Record name | Ethyl 3-(pyridin-2-yl)prop-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70497766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-Pyridyl)propiolate | |
CAS RN |
66869-70-3 | |
Record name | Ethyl 3-(pyridin-2-yl)prop-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70497766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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